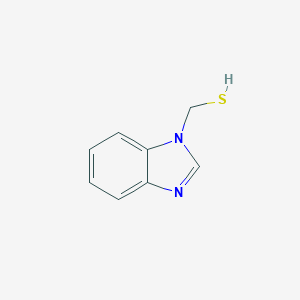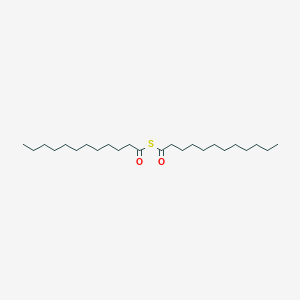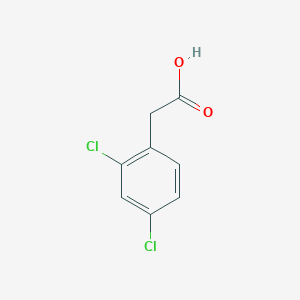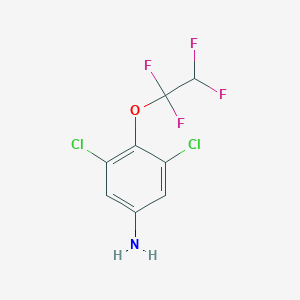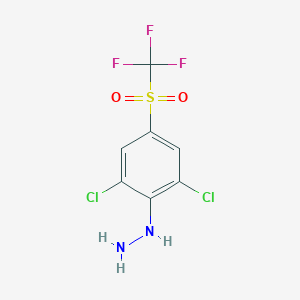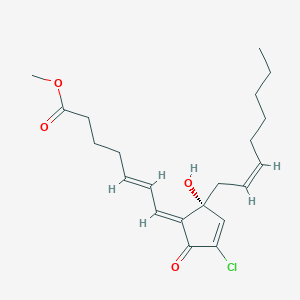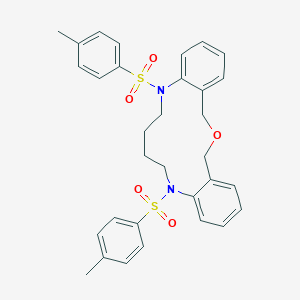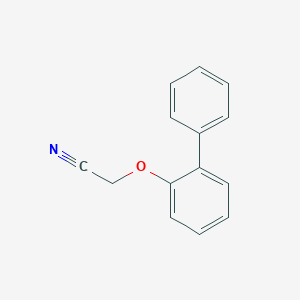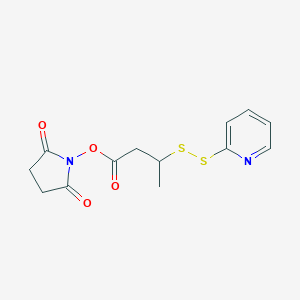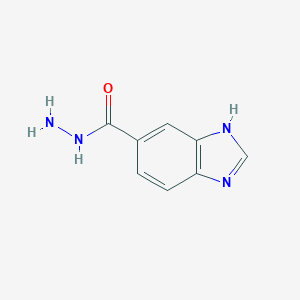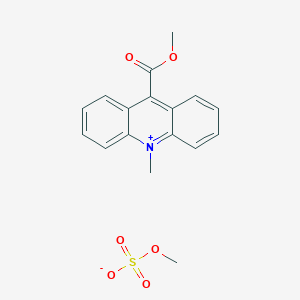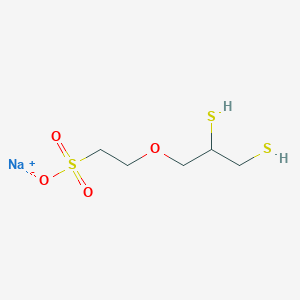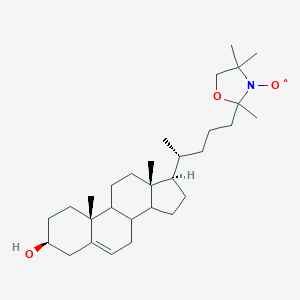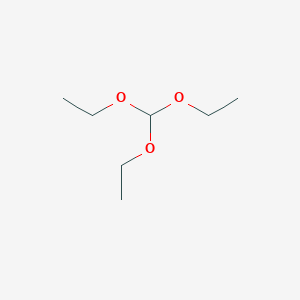![molecular formula C12H9ClO B026460 Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride CAS No. 106817-62-3](/img/structure/B26460.png)
Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride, commonly known as BUPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BUPC is a highly reactive compound that belongs to the family of bicyclic compounds.
Mecanismo De Acción
The mechanism of action of BUPC is still not fully understood. However, it has been reported that BUPC induces apoptosis in cancer cells by activating the caspase pathway. BUPC has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Efectos Bioquímicos Y Fisiológicos
BUPC has been reported to have various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. BUPC has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Additionally, BUPC has been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BUPC is its high reactivity, which makes it an excellent reagent for organic synthesis. Additionally, BUPC exhibits potent antitumor activity, making it a potential candidate for the development of new anticancer drugs. However, BUPC is highly reactive and can be hazardous if not handled properly. Therefore, it requires careful handling and storage.
Direcciones Futuras
The potential applications of BUPC in various fields make it an exciting area of research. Future studies could focus on the development of new anticancer drugs based on BUPC and the synthesis of novel organic materials using BUPC as a reagent. Additionally, further studies could investigate the mechanism of action of BUPC and its potential applications in other fields such as material science and catalysis.
Conclusion:
In conclusion, BUPC is a highly reactive compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. BUPC's potent antitumor activity makes it a potential candidate for the development of new anticancer drugs, and its high reactivity makes it an excellent reagent for organic synthesis. Further studies are required to fully understand the mechanism of action of BUPC and its potential applications in other fields.
Métodos De Síntesis
The synthesis of BUPC involves the reaction of bicyclo[4.4.1]undeca-2,7-diene with dichloromethylene followed by oxidation with potassium permanganate. This process yields BUPC in a yield of approximately 80%.
Aplicaciones Científicas De Investigación
BUPC has potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. It has been reported that BUPC exhibits antitumor activity against various cancer cell lines, including leukemia and breast cancer. BUPC has also been used in the synthesis of novel organic materials and as a reagent in organic synthesis.
Propiedades
Número CAS |
106817-62-3 |
|---|---|
Nombre del producto |
Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride |
Fórmula molecular |
C12H9ClO |
Peso molecular |
204.65 g/mol |
Nombre IUPAC |
bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO/c13-12(14)11-7-3-5-9-4-1-2-6-10(11)8-9/h1-7H,8H2 |
Clave InChI |
ZNKAJOQBSSHAIX-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C1C(=CC=C2)C(=O)Cl |
SMILES canónico |
C1C2=CC=CC=C1C(=CC=C2)C(=O)Cl |
Sinónimos |
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carbonyl chloride (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



